Subtype Selectivity: Rivanicline Exhibits >1,000-Fold α4β2 over α7 Selectivity, Distinct from Varenicline and Nicotine
Rivanicline hemioxalate displays high affinity for the α4β2 nAChR subtype (Ki = 26 nM) and >1,000-fold selectivity over the α7 subtype (Ki = 3.6 μM). This selectivity profile differs quantitatively from that of varenicline, which demonstrates >3,500-fold selectivity for α4β2 over α7 (α4β2 Ki = 0.15 nM; α7 Ki = 620 nM) . Nicotine, in contrast, shows only approximately 770-fold selectivity (α4β2 Ki = 1 nM; α7 Ki = 770 nM) [1]. Rivanicline's intermediate selectivity may be advantageous in studies requiring partial discrimination between α4β2 and α7-mediated responses.
| Evidence Dimension | Binding Affinity and α4β2/α7 Selectivity Ratio |
|---|---|
| Target Compound Data | α4β2 Ki = 26 nM; α7 Ki = 3.6 μM |
| Comparator Or Baseline | Varenicline: α4β2 Ki = 0.15 nM; α7 Ki = 620 nM. Nicotine: α4β2 Ki = 1 nM; α7 Ki = 770 nM |
| Quantified Difference | Rivanicline α4β2/α7 selectivity >1,000-fold; Varenicline >3,500-fold; Nicotine ~770-fold |
| Conditions | Radioligand binding assays using [3H]nicotine displacement (α4β2) and [125I]α-bungarotoxin (α7) in rat brain membranes and/or expressed receptors |
Why This Matters
Selection of rivanicline over varenicline or nicotine may be warranted in assays where extreme α7 discrimination is not required, but moderate selectivity with a well-characterized in vivo profile is desired.
- [1] RxReasoner. Varenicline Pharmacology. Retrieved from: https://www.rxreasoner.com/substances/varenicline/pharmacology View Source
